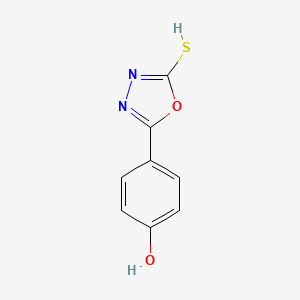
5-(2-methylphenyl)-1,3,4-oxadiazole-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “5-(2-methylphenyl)-1,3,4-oxadiazole-2-thiol” is known as Albanin. It is a complex organic molecule with a unique structure that has garnered interest in various fields of scientific research. This compound is particularly noted for its interactions with cannabinoid receptors, making it a subject of study in pharmacology and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Albanin involves multiple steps, including the formation of various intermediate compounds. The synthetic route typically starts with the preparation of a core structure, followed by the introduction of functional groups through a series of chemical reactions. These reactions often require specific conditions such as controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Albanin may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The process includes rigorous purification steps to ensure the compound’s purity, which is crucial for its applications in research and medicine.
化学反応の分析
Types of Reactions
Albanin undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving Albanin include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often include controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of Albanin may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.
科学的研究の応用
Albanin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of different reagents and conditions on complex organic molecules.
Biology: Albanin’s interactions with cannabinoid receptors make it a valuable tool for studying the endocannabinoid system and its role in various physiological processes.
Medicine: Research on Albanin includes its potential therapeutic effects, particularly in the treatment of conditions related to the endocannabinoid system, such as pain, inflammation, and neurological disorders.
作用機序
The mechanism by which Albanin exerts its effects involves its interaction with cannabinoid receptors, specifically the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes. Albanin binds to these receptors, modulating their activity and influencing pathways involved in pain, inflammation, and other functions .
類似化合物との比較
Similar Compounds
Similar compounds to Albanin include other cannabinoid receptor ligands such as Kuwanon G. These compounds share structural similarities and interact with the same molecular targets, but they may differ in their potency, selectivity, and specific effects.
Uniqueness
What sets Albanin apart from similar compounds is its unique structure, which allows for specific interactions with cannabinoid receptors. This uniqueness makes it a valuable compound for studying the endocannabinoid system and exploring potential therapeutic applications.
Conclusion
Albanin (5-(2-methylphenyl)-1,3,4-oxadiazole-2-thiol) is a compound of significant interest in various fields of scientific research due to its unique structure and interactions with cannabinoid receptors. Its synthesis, chemical reactions, and applications in chemistry, biology, medicine, and industry highlight its versatility and potential for future discoveries.
特性
IUPAC Name |
5-(2-methylphenyl)-1,3,4-oxadiazole-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-6-4-2-3-5-7(6)8-10-11-9(13)12-8/h2-5H,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFIJWNVPWXSOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NN=C(O2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B7763433.png)
![(3'-Fluoro-[1,1'-biphenyl]-4-YL)methanamine](/img/structure/B7763435.png)












